

Application Notes and Protocols for 4-(4-Bromophenyl)tetrahydropyran in Medicinal Chemistry

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Compound of Interest

Compound Name: *4-(4-Bromophenyl)tetrahydropyran*

Cat. No.: *B1288293*

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Introduction

4-(4-Bromophenyl)tetrahydropyran is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its rigid tetrahydropyran (THP) scaffold is a common feature in many biologically active compounds, serving as a bioisostere for cyclohexane but with improved physicochemical properties such as increased polarity and reduced lipophilicity. These characteristics can lead to enhanced absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. The presence of a bromo-functional group on the phenyl ring provides a convenient handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile synthesis of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the use of **4-(4-Bromophenyl)tetrahydropyran** in the synthesis of targeted therapeutics, with a focus on Bruton's tyrosine kinase (BTK) inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Key Applications in Drug Discovery

The **4-(4-bromophenyl)tetrahydropyran** moiety is a valuable scaffold for the development of:

- Kinase Inhibitors: The tetrahydropyran ring can be utilized as a central scaffold to orient pharmacophoric groups for optimal interaction with the kinase active site. The bromophenyl

group allows for the introduction of various substituents that can modulate potency, selectivity, and pharmacokinetic properties. A notable application is in the design of Bruton's tyrosine kinase (BTK) inhibitors, which are crucial for the treatment of B-cell malignancies.

- PROTACs (Proteolysis Targeting Chimeras): **4-(4-Bromophenyl)tetrahydropyran** and its derivatives, such as **4-(4-Bromophenyl)tetrahydropyran-4-ol**, are valuable as building blocks for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The tetrahydropyran moiety can be incorporated into the linker or the warhead of the PROTAC, influencing its conformational rigidity and cell permeability.

Data Presentation: Representative Biological Activity

The following tables summarize representative quantitative data for a hypothetical Bruton's Tyrosine Kinase (BTK) inhibitor and a BTK-targeting PROTAC, which could be synthesized using **4-(4-Bromophenyl)tetrahydropyran** as a key intermediate. The data is based on published values for similar classes of compounds.

Table 1: Biological Activity of a Representative BTK Inhibitor

Compound ID	Target	IC50 (nM)[1][2][3]	Cell-based Assay (Ramos cells) IC50 (nM)[1]
BTK-Inhibitor-THP-01	BTK	5.2	15.8
ITK	> 1000	-	
EGFR	> 1000	-	

Table 2: Biological Activity of a Representative BTK-targeting PROTAC

Compound ID	Target Degradation (DC50, nM) in Ramos cells ^[4]	Dmax (%) in Ramos cells ^[4]	Cell Proliferation Inhibition (IC50, nM) in Ramos cells
BTK-PROTAC-THP-01	2.5	> 95	8.7

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 4-(4-Bromophenyl)tetrahydropyran

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between **4-(4-Bromophenyl)tetrahydropyran** and an arylboronic acid.

Materials:

- **4-(4-Bromophenyl)tetrahydropyran**
- Arylboronic acid (e.g., 4-phenoxyphenylboronic acid)
- Palladium(II) acetate (Pd(OAc)₂)
- Tricyclohexylphosphine (PCy₃)
- Potassium phosphate (K₃PO₄)
- Toluene, anhydrous
- Water, deionized
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- To a dry Schlenk flask under an argon atmosphere, add **4-(4-Bromophenyl)tetrahydropyran** (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).
- Add anhydrous toluene to the flask.
- In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq.) and PCy₃ (0.04 eq.) in anhydrous toluene.
- Add the catalyst solution to the reaction mixture.
- Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
- Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 2: Synthesis of a BTK-Targeting PROTAC Linker Intermediate

This protocol outlines the synthesis of a linker intermediate that can be further elaborated to a BTK-targeting PROTAC, starting from the product of the Suzuki-Miyaura coupling.

Materials:

- Product from Protocol 1 (biaryl-tetrahydropyran)

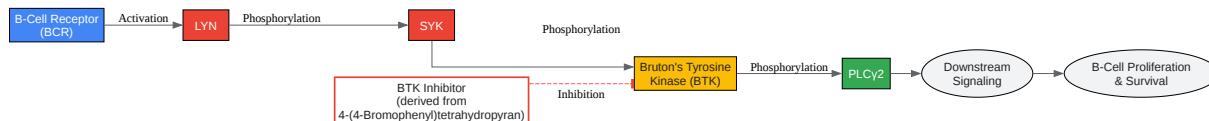
- N-Boc-piperazine
- Sodium tert-butoxide
- Palladium(II) acetate (Pd(OAc)2)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
- Toluene, anhydrous
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

Procedure:

- To a dry Schlenk flask under an argon atmosphere, add the biaryl-tetrahydropyran (1.0 eq.), N-Boc-piperazine (1.5 eq.), and sodium tert-butoxide (2.0 eq.).
- Add anhydrous toluene to the flask.
- Add Pd(OAc)2 (0.05 eq.) and XPhos (0.10 eq.).
- Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
- Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
- Dissolve the purified Boc-protected intermediate in dichloromethane.
- Add trifluoroacetic acid (10 eq.) and stir at room temperature for 2 hours.

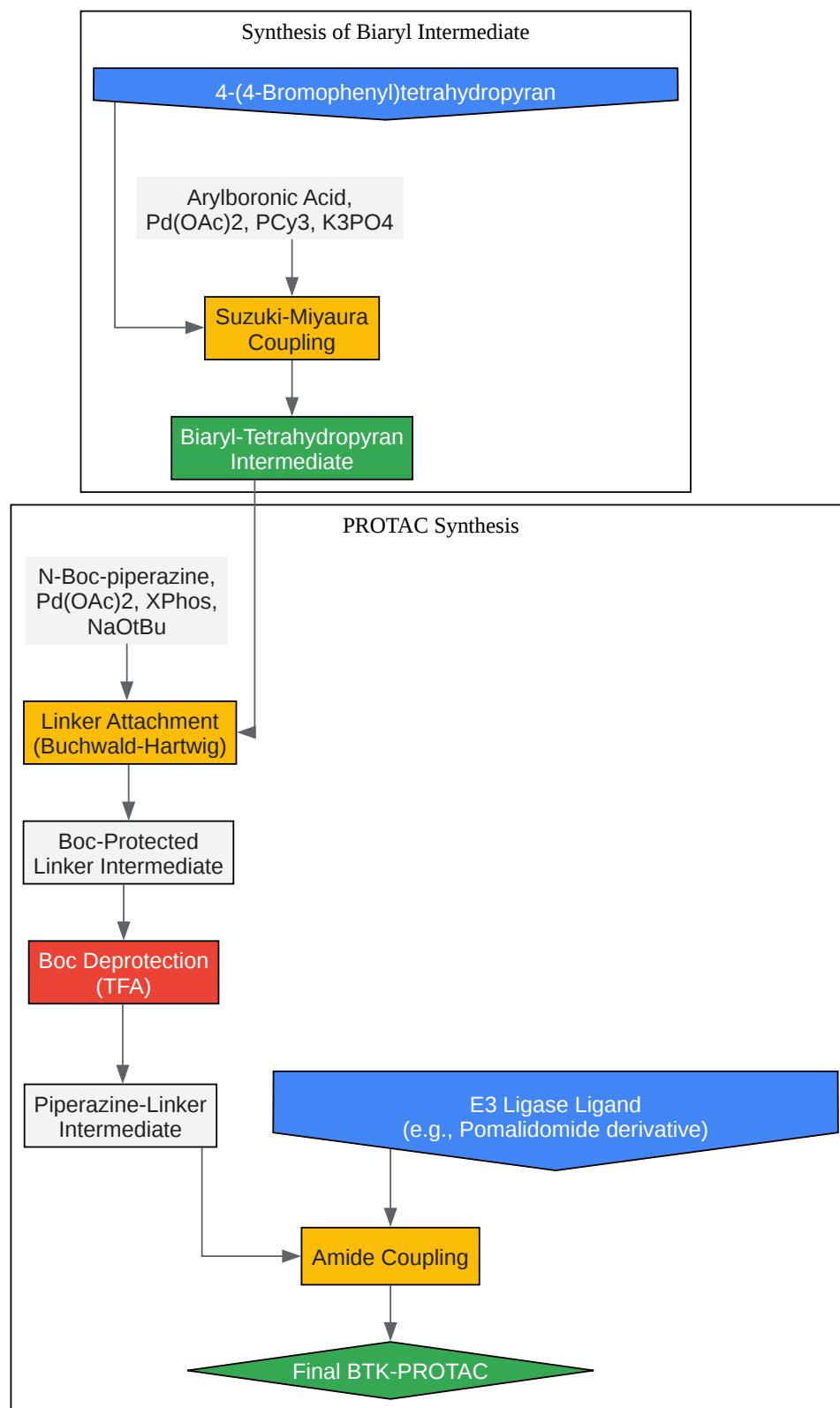
- Concentrate the reaction mixture under reduced pressure to obtain the desired piperazine-linker intermediate as a TFA salt.

Mandatory Visualizations



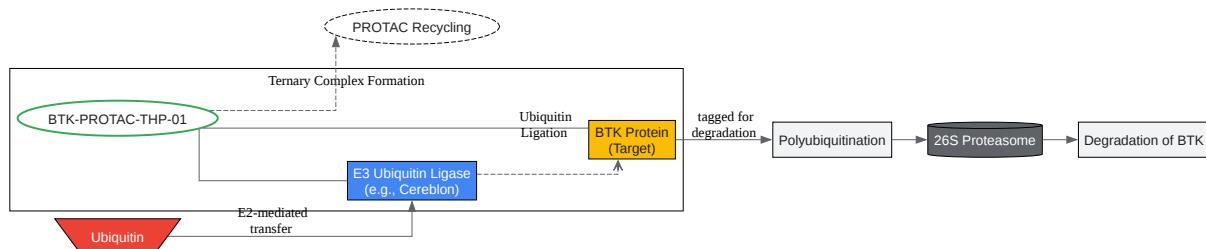
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Caption: B-Cell Receptor signaling pathway and the point of intervention for BTK inhibitors.



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Caption: General experimental workflow for the synthesis of a BTK-targeting PROTAC.



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Caption: Mechanism of action for a BTK-targeting PROTAC.

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